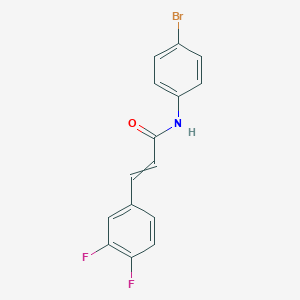![molecular formula C38H28O2 B14217035 9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol CAS No. 554459-77-7](/img/structure/B14217035.png)
9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two biphenyl groups attached to a dihydroanthracene core with hydroxyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with anthracene derivatives, followed by selective hydroxylation at the 9 and 10 positions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of 9,10-anthraquinone derivatives.
Reduction: Formation of 9,10-dihydro derivatives.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
Scientific Research Applications
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl and anthracene moieties can intercalate with DNA, potentially affecting gene expression and cellular functions. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A simpler analog with phenyl groups instead of biphenyl groups.
9,10-Di(2-naphthyl)anthracene: Contains naphthyl groups, known for its use in organic light-emitting diodes (OLEDs).
Biphenyl: A basic structure with two connected phenyl rings, used in various industrial applications.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene structures, providing a larger π-conjugated system. This enhances its electronic properties, making it suitable for applications in organic electronics and materials science.
Properties
CAS No. |
554459-77-7 |
|---|---|
Molecular Formula |
C38H28O2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
9,10-bis(2-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H28O2/c39-37(31-21-9-7-19-29(31)27-15-3-1-4-16-27)33-23-11-13-25-35(33)38(40,36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26,39-40H |
InChI Key |
MFAUDPCYUVYXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C(C5=CC=CC=C53)(C6=CC=CC=C6C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


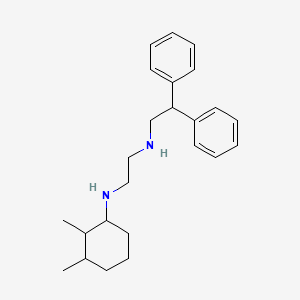

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)

![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)

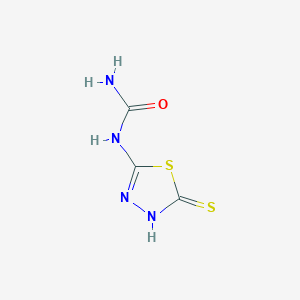

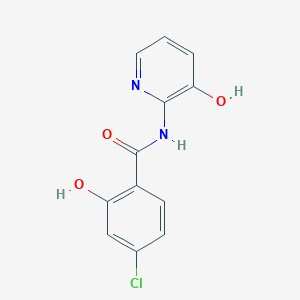
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
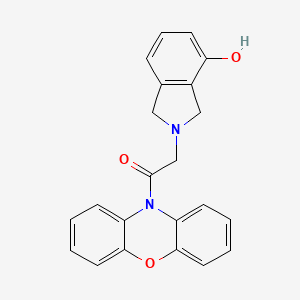
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
